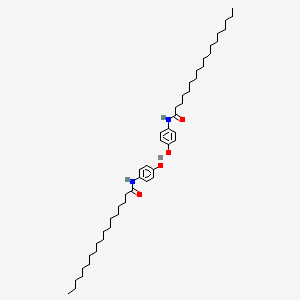
calcium;4-(octadecanoylamino)phenolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calcium;4-(octadecanoylamino)phenolate is a chemical compound that combines calcium ions with a phenolate ion substituted with an octadecanoylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of calcium;4-(octadecanoylamino)phenolate typically involves the reaction of 4-(octadecanoylamino)phenol with a calcium salt. One common method is to dissolve 4-(octadecanoylamino)phenol in a suitable solvent, such as ethanol, and then add a calcium salt, such as calcium chloride, under controlled conditions. The reaction mixture is stirred and heated to facilitate the formation of the desired compound. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
Calcium;4-(octadecanoylamino)phenolate undergoes various chemical reactions, including:
Oxidation: The phenolate ion can be oxidized to form quinones.
Reduction: Quinones derived from the phenolate ion can be reduced back to phenols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are used under basic conditions.
Major Products Formed
Oxidation: Quinones.
Reduction: Phenols.
Substitution: Alkylated or acylated phenols.
Scientific Research Applications
Calcium;4-(octadecanoylamino)phenolate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential role in cellular signaling and as a calcium ionophore.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the formulation of lubricants and surfactants.
Mechanism of Action
The mechanism of action of calcium;4-(octadecanoylamino)phenolate involves its interaction with cellular components. The phenolate ion can chelate calcium ions, facilitating their transport across cell membranes. This can influence various cellular processes, including signal transduction pathways and enzyme activities. The compound may also interact with specific molecular targets, such as ion channels and receptors, modulating their function .
Comparison with Similar Compounds
Similar Compounds
Calcium phenolate: Lacks the octadecanoylamino group, resulting in different solubility and reactivity.
Sodium phenolate: Similar phenolate ion but different cation, affecting its chemical properties and applications.
4-(octadecanoylamino)phenol: Lacks the calcium ion, influencing its biological activity and solubility.
Uniqueness
Calcium;4-(octadecanoylamino)phenolate is unique due to the presence of both the calcium ion and the octadecanoylamino group. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
71412-39-0 |
|---|---|
Molecular Formula |
C48H80CaN2O4 |
Molecular Weight |
789.2 g/mol |
IUPAC Name |
calcium;4-(octadecanoylamino)phenolate |
InChI |
InChI=1S/2C24H41NO2.Ca/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24(27)25-22-18-20-23(26)21-19-22;/h2*18-21,26H,2-17H2,1H3,(H,25,27);/q;;+2/p-2 |
InChI Key |
LPZNPDSUXJWAOB-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC1=CC=C(C=C1)[O-].CCCCCCCCCCCCCCCCCC(=O)NC1=CC=C(C=C1)[O-].[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















